molecular formula C26H42N8O5 B011711 Dipyridamole monoacetate CAS No. 103638-43-3

Dipyridamole monoacetate

Cat. No. B011711
M. Wt: 546.7 g/mol
InChI Key: CCTUIQSSWULYEK-UHFFFAOYSA-N
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Description

Dipyridamole is a phosphodiesterase inhibitor used to prevent postoperative thromboembolic events . It blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . Dipyridamole also potentiates the antiaggregating action of prostacyclin .


Molecular Structure Analysis

Dipyridamole is a small molecule with the chemical formula C24H40N8O4 . It is structurally related to several phosphodiesterase (PDE) gene families (PDE1–PDE11) .


Chemical Reactions Analysis

Dipyridamole decreases platelet aggregation by inhibiting platelet phosphodiesterase, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanine monophosphate (cGMP) .

Scientific Research Applications

  • Antiviral Applications : Dipyridamole has been shown to potentiate the effect of antiviral dideoxynucleoside drugs against HIV-1 by inhibiting the salvage of competing physiological nucleosides, as described in a study by Patel et al. (1991) in "Antimicrobial Agents and Chemotherapy" (Patel et al., 1991).

  • Cardiovirus Research : A study by Fata-Hartley and Palmenberg (2005) in the "Journal of Virology" noted that dipyridamole effectively inhibits mengovirus RNA replication, providing a useful tool for distinguishing between viral translation and RNA replication in cardiovirus research (Fata-Hartley & Palmenberg, 2005).

  • Therapeutic Benefits : Balakumar et al. (2014) in "Pharmacological Research" discussed the potential of dipyridamole in preventing secondary stroke, reducing inflammation, and oxidative stress, though its precise clinical application remains unclear (Balakumar et al., 2014).

  • Treatment of Chronic Stable Angina Pectoris : According to Picano (2001) in the "European Heart Journal," dipyridamole is an effective and safe treatment for chronic stable angina pectoris, with a similar effect to placebo in terms of time to first anginal pain and ST segment depression (Picano, 2001).

  • Influence on Endothelial Cell Metabolic Activity : A study by Aznar-Salatti et al. (1991) in "Thrombosis Research" showed that dipyridamole treatment alters endothelial cell metabolic activity, influencing the thrombogenic properties of extracellular matrix generated by treated cells (Aznar-Salatti et al., 1991).

  • Diabetes Mellitus Treatment : Sharma et al. (2014) in the "International Journal of Cardiology" found that low-dose dipyridamole treatment partially prevents diabetes mellitus-induced vascular endothelial and renal abnormalities in rats, suggesting potential therapeutic benefits for diabetic patients (Sharma et al., 2014).

  • Coronary Artery Disease Detection : The dipyridamole-echocardiography test is a valuable pharmacologic stress test for detecting coronary artery disease, as noted by Picano (1989) in the "European Heart Journal" (Picano, 1989).

Safety And Hazards

Dipyridamole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is growing evidence in rat models of Dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between Dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of Dipyridamole in coronary artery disease (CAD) and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

properties

IUPAC Name

2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O5/c1-20(38)39-19-15-34(14-18-37)26-28-22-21(24(30-26)32-10-6-3-7-11-32)27-25(33(12-16-35)13-17-36)29-23(22)31-8-4-2-5-9-31/h35-37H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTUIQSSWULYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCO)C1=NC2=C(C(=N1)N3CCCCC3)N=C(N=C2N4CCCCC4)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145968
Record name Dipyridamole monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyridamole monoacetate

CAS RN

103638-43-3
Record name Dipyridamole monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipyridamole monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Torres, MD Fideu, MT Miras-Portugal - Neuroscience letters, 1990 - Elsevier
Nitrobenzylthioinosine is an effective inhibitor of adenosine transport in chromaffin cells. When adenosine transport was measured at a 0.15 μM adenosine concentration, in the …
Number of citations: 15 www.sciencedirect.com
G Fischer - Advances in Heterocyclic Chemistry, 2015 - Elsevier
… Dipyridamole monoacetate 194 (Scheme 44) was isolated from a mixture of differently acetylated products and transformed into tris-protected Dipyridamole 195b (95MI2). This keynote …
Number of citations: 3 www.sciencedirect.com
EG Delicado, A Rodrigues, RP Sen… - Journal of …, 1990 - Wiley Online Library
Extracellular adenosine is transported into chromaffin cells by a high‐affinity transport system. The action of adenosine receptor ligands was studied in this cellular model 5‐(N‐…
Number of citations: 40 onlinelibrary.wiley.com
EG Delicado, A Rodrigues, RP Sen, AM Sebastiao - academia.edu
Extracellular adenosine is transported into chromaffin cells by a high-affinity transport system. The action of adenosine receptor ligands was studied in this cellular model. 5 ‘-(N-…
Number of citations: 0 www.academia.edu
RP Sen, EG Delicado, MT Miras-Portugal - Neurochemistry international, 1990 - Elsevier
The adenosine transport in cultured chromaffin cells was inhibited by the presence of the adenylate cyclase activator, forskolin, and a cAMP analog. The V max values of this transport …
Number of citations: 24 www.sciencedirect.com
DA Turner - 1994 - search.proquest.com
Catecholamine secretion from bovine adrenal medullary chromaffin cells is elevated when the perfused cells are stimulated in the presence of either adenosine (10$\mu $ M) or the …
Number of citations: 0 search.proquest.com

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